N-(2-iodophenyl)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)oxetan-3-amine: is a chemical compound characterized by the presence of an oxetane ring and an iodine-substituted phenyl group. The molecular formula of this compound is C9H10INO The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization.
Electrophilic Halocyclization: Another method involves the electrophilic halocyclization of alcohols, where an iodine source is used to introduce the iodine atom into the phenyl ring.
Paternò−Büchi Reaction: This photochemical [2+2] cycloaddition reaction can be used to form the oxetane ring by reacting an alkene with a carbonyl compound under UV light.
Industrial Production Methods: Industrial production of N-(2-iodophenyl)oxetan-3-amine typically involves scalable and robust synthetic routes. The use of commercially available starting materials, such as oxetan-3-one and appropriate iodine sources, allows for efficient production under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-iodophenyl)oxetan-3-amine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxetane ring and the amine group.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, often facilitated by nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and halides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Oxetane Ring-Opened Products: Resulting from ring-opening reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-iodophenyl)oxetan-3-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and bioisosteres .
Biology and Medicine: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers, where its reactivity and stability are advantageous .
Wirkmechanismus
The mechanism of action of N-(2-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its reactive iodine and oxetane moieties. The iodine atom can participate in halogen bonding and electrophilic interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
3-Oximinooxetane: An oxetane derivative with an oximino group, used as a precursor for energetic materials.
3-Nitrooxetane: An oxetane derivative with a nitro group, known for its energetic properties.
3-Aminooxetane: An oxetane derivative with an amino group, used in the synthesis of pharmaceuticals.
Uniqueness: N-(2-iodophenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of N-(2-iodophenyl)oxetan-3-amine can be achieved through a three-step process involving the synthesis of 2-iodophenylacetic acid, followed by the conversion of the acid to the corresponding acid chloride, and finally, the reaction of the acid chloride with oxetan-3-amine.", "Starting Materials": [ "2-iodobenzoic acid", "Thionyl chloride", "Oxetan-3-amine", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-iodophenylacetic acid", "2-iodobenzoic acid is dissolved in methanol and treated with thionyl chloride and triethylamine. The resulting mixture is refluxed for several hours until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-iodophenylacetic acid.", "Step 2: Conversion of 2-iodophenylacetic acid to the acid chloride", "2-iodophenylacetic acid is dissolved in anhydrous diethyl ether and treated with thionyl chloride. The resulting mixture is stirred at room temperature for several hours until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acid chloride.", "Step 3: Reaction of the acid chloride with oxetan-3-amine", "Oxetan-3-amine is dissolved in anhydrous diethyl ether and treated with triethylamine. The resulting mixture is stirred at room temperature for several minutes. The acid chloride is then added dropwise to the reaction mixture, and the resulting mixture is stirred at room temperature for several hours until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The aqueous layer is washed with hydrochloric acid solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-iodophenyl)oxetan-3-amine." ] } | |
CAS-Nummer |
1343181-91-8 |
Molekularformel |
C9H10INO |
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
N-(2-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)11-7-5-12-6-7/h1-4,7,11H,5-6H2 |
InChI-Schlüssel |
ZFNRSZFMPXGSJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)NC2=CC=CC=C2I |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.